(R,Z)-Methyl 2-(2-bromophenyl)-3-((1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)amino)but-2-enoate
Description
This compound is a stereospecific enoate ester featuring a brominated aromatic ring, a trifluoroethyl-substituted piperidine moiety, and a methyl ester group. Its (R,Z) configuration indicates defined spatial arrangements critical for biological activity, such as receptor binding or enzyme inhibition. The amino but-2-enoate backbone may act as a Michael acceptor, enabling covalent interactions in biological systems .
Properties
Molecular Formula |
C20H26BrF3N2O2 |
|---|---|
Molecular Weight |
463.3 g/mol |
IUPAC Name |
methyl (Z)-2-(2-bromophenyl)-3-[[(1R)-1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]amino]but-2-enoate |
InChI |
InChI=1S/C20H26BrF3N2O2/c1-13(15-8-10-26(11-9-15)12-20(22,23)24)25-14(2)18(19(27)28-3)16-6-4-5-7-17(16)21/h4-7,13,15,25H,8-12H2,1-3H3/b18-14-/t13-/m1/s1 |
InChI Key |
RFLWHONNOBSYCY-JGTOSJCVSA-N |
Isomeric SMILES |
C[C@H](C1CCN(CC1)CC(F)(F)F)N/C(=C(/C2=CC=CC=C2Br)\C(=O)OC)/C |
Canonical SMILES |
CC(C1CCN(CC1)CC(F)(F)F)NC(=C(C2=CC=CC=C2Br)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,Z)-Methyl 2-(2-bromophenyl)-3-((1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)amino)but-2-enoate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Bromophenyl Intermediate: This step involves the bromination of a suitable phenyl precursor under controlled conditions.
Introduction of the Piperidine Moiety: The piperidine ring is introduced through a nucleophilic substitution reaction, where the trifluoroethyl group is added to the piperidine nitrogen.
Formation of the But-2-enoate Moiety: The final step involves the esterification of the intermediate with a suitable but-2-enoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(R,Z)-Methyl 2-(2-bromophenyl)-3-((1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)amino)but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (R,Z)-Methyl 2-(2-bromophenyl)-3-((1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)amino)but-2-enoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological targets. Its trifluoroethyl group is particularly useful for enhancing the bioavailability and metabolic stability of potential drug candidates.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (R,Z)-Methyl 2-(2-bromophenyl)-3-((1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)amino)but-2-enoate involves its interaction with specific molecular targets. The trifluoroethyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The bromophenyl group may facilitate interactions with hydrophobic pockets in proteins, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Functional Group Impact
Table 1: Key Structural Features of Analogs
- Trifluoroethyl-Piperidine : Present in both the target and Compound 13, this moiety introduces metabolic resistance due to the stability of C-F bonds. However, Compound 13’s tert-butoxycarbonyl ester may confer greater steric hindrance than the target’s methyl ester, affecting hydrolysis rates .
- Ester Groups : The ethyl ester in ’s compound is more lipophilic than the target’s methyl ester, which could influence pharmacokinetics (e.g., plasma half-life) .
Stereochemical and Geometric Considerations
The (Z)-configuration in the target and ’s compound enforces a planar geometry in the enoate system, facilitating conjugation and dipole interactions. The (R)-stereochemistry at the amino-bearing carbon in the target may optimize binding to chiral biological targets, such as enzymes or GPCRs, compared to achiral analogs like Compound 13 .
Table 2: Predicted Physicochemical Properties
| Property | Target Compound | Compound 13 | ’s Compound |
|---|---|---|---|
| Molecular Weight | ~490 g/mol | ~620 g/mol | ~370 g/mol |
| logP (Estimated) | 3.5 | 4.2 | 3.1 |
| Hydrogen Bond Acceptors | 6 | 8 | 5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
